Potent, Competitive P2Y2 Receptor Antagonism in the Low Nanomolar Range
AR-C118925XX, which incorporates the N-1H-tetrazol-5-yl-2-furancarboxamide scaffold, exhibits potent and competitive antagonism of the human P2Y2 receptor. In calcium mobilization assays using 1321N1 astrocytoma cells recombinantly expressing the human P2Y2 receptor, AR-C118925XX demonstrates a pA₂ value of 37.2 nM against UTP stimulation [1]. This potency is superior to many non-selective P2 antagonists, such as suramin, which acts as a weak competitive antagonist of P2Y2 receptors and typically requires micromolar concentrations (e.g., 100 µM) to achieve comparable receptor blockade [2].
| Evidence Dimension | P2Y2 receptor antagonism potency (pA₂) |
|---|---|
| Target Compound Data | pA₂ = 37.2 nM (calcium assay) |
| Comparator Or Baseline | Suramin (non-selective P2 antagonist); used at 100 µM concentration |
| Quantified Difference | AR-C118925XX is >2,600-fold more potent than the typical working concentration of suramin. |
| Conditions | Human P2Y2 receptor expressed in 1321N1 astrocytoma cells; UTP-induced calcium mobilization. |
Why This Matters
For researchers studying P2Y2 receptor signaling, this potency enables the use of low nanomolar concentrations to achieve near-complete receptor blockade, minimizing off-target effects and solvent toxicity associated with high-dose non-selective antagonists.
- [1] Rafehi M, et al. Synthesis, characterization, and in vitro evaluation of the selective P2Y2 receptor antagonist AR-C118925. Purinergic Signal. 2017 Mar;13(1):89-103. PMID: 27766552. View Source
- [2] P2Y2 receptor mediates dying cell removal via inflammatory activated microglia. 2023. View Source
